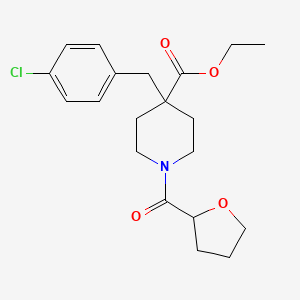![molecular formula C23H17ClF3N3O3 B4552159 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-6-yl]benzamide](/img/structure/B4552159.png)
3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-6-yl]benzamide
Übersicht
Beschreibung
3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-6-yl]benzamide is a useful research compound. Its molecular formula is C23H17ClF3N3O3 and its molecular weight is 475.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 475.0910536 g/mol and the complexity rating of the compound is 793. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound , due to its complex structure, finds relevance in the synthesis and structural analysis of highly substituted pyrazole ligands and their metal complexes. For example, Budzisz et al. (2004) explored the synthesis and structure of pyrazole ligands and their complexes with platinum(II) and palladium(II), showing the potential of such structures in coordination chemistry and the formation of metal complexes. This research underlines the compound's utility in creating intricate molecular architectures significant for catalysis and material science applications (Budzisz, Małecka, & Nawrot, 2004).
Chemical Reactions and Mechanisms
Another application involves understanding the reactions and mechanisms underlying the synthesis of related heterocyclic compounds. For instance, Ledenyova et al. (2018) described the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, highlighting the ANRORC rearrangement and providing insights into the synthetic versatility and reactivity of pyrazolo-triazine derivatives. Such studies are crucial for the development of new synthetic methods in organic chemistry (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018).
Material Science and Sensor Development
Moreover, compounds with similar structural motifs have been utilized in material science, particularly in sensor development for metal ions detection. Mani et al. (2018) synthesized a coumarin–pyrazolone probe for the detection of Cr3+ ions, showcasing the application of such compounds in developing sensors with high sensitivity and selectivity towards specific metal ions. This work is pivotal for environmental monitoring and the development of diagnostic tools (Mani, Rajamanikandan, Ravikumar, Vijaya Pandiyan, Kolandaivel, Ilanchelian, & Rajendran, 2018).
Antimicrobial and Anticancer Research
In the domain of pharmaceutical research, related compounds have been evaluated for their antimicrobial and anticancer activities. Ibrahim et al. (2022) leveraged 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal to construct novel heterocyclic systems, assessing their antimicrobial and anticancer properties. Such studies indicate the potential of these compounds in the development of new therapeutic agents (Ibrahim, Al-Harbi, Allehyani, Alqurashi, & Alqarni, 2022).
Eigenschaften
IUPAC Name |
3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-[2-oxo-4-(trifluoromethyl)chromen-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClF3N3O3/c1-12-21(24)13(2)30(29-12)11-14-4-3-5-15(8-14)22(32)28-16-6-7-19-17(9-16)18(23(25,26)27)10-20(31)33-19/h3-10H,11H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDPQBBQQHDGTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4C(F)(F)F)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3-cyano-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4552105.png)
![N-(4-chlorophenyl)-2-[(2-phenoxyacetyl)amino]benzamide](/img/structure/B4552108.png)
![3-[4-allyl-5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4552111.png)
![N~3~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE](/img/structure/B4552113.png)

![5-(3-methoxyphenyl)-2-methyl-3-[(4-methyl-1-piperidinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4552121.png)
![(5E)-5-[[2,5-dimethyl-1-(4-morpholin-4-ylphenyl)pyrrol-3-yl]methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4552125.png)

![{1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B4552135.png)

![2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4552151.png)
![1-[2-(2-naphthyloxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4552160.png)
